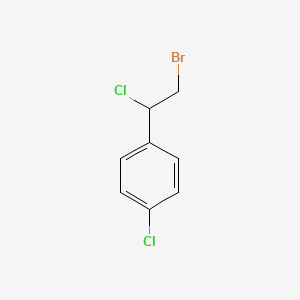
Benzene, 1-(2-bromo-1-chloroethyl)-4-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(2-bromo-1-chloroethyl)-4-chloro- is an organic compound with the molecular formula C8H8BrCl2 It is a derivative of benzene, where the benzene ring is substituted with a 2-bromo-1-chloroethyl group and a chlorine atom at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-bromo-1-chloroethyl)-4-chloro- typically involves the halogenation of ethylbenzene derivatives. One common method is the bromination and chlorination of ethylbenzene in the presence of a catalyst. The reaction conditions often include the use of bromine and chlorine gas, along with a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled temperature and pressure to ensure the selective substitution of the ethyl group.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-(2-bromo-1-chloroethyl)-4-chloro- may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(2-bromo-1-chloroethyl)-4-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide are commonly used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution: Products include substituted benzene derivatives with different functional groups.
Oxidation: Products include benzoic acid or benzaldehyde derivatives.
Reduction: Products include ethylbenzene or benzyl alcohol derivatives.
Applications De Recherche Scientifique
Benzene, 1-(2-bromo-1-chloroethyl)-4-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-(2-bromo-1-chloroethyl)-4-chloro- involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-bromo-2-chloro-: Similar structure but different substitution pattern.
Benzene, 1-(bromomethyl)-2-chloro-: Similar structure with a different alkyl group.
Benzene, (2-bromoethyl)-: Similar structure with a single halogen substitution.
Uniqueness
Benzene, 1-(2-bromo-1-chloroethyl)-4-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms in the ethyl group allows for diverse chemical transformations and applications.
Propriétés
Numéro CAS |
109275-35-6 |
|---|---|
Formule moléculaire |
C8H7BrCl2 |
Poids moléculaire |
253.95 g/mol |
Nom IUPAC |
1-(2-bromo-1-chloroethyl)-4-chlorobenzene |
InChI |
InChI=1S/C8H7BrCl2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5H2 |
Clé InChI |
QCAVBPJBNRHQQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CBr)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


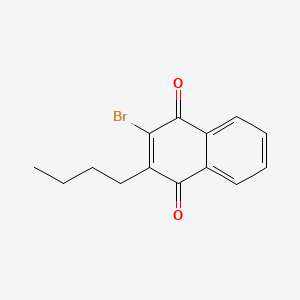
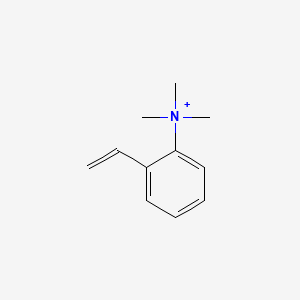
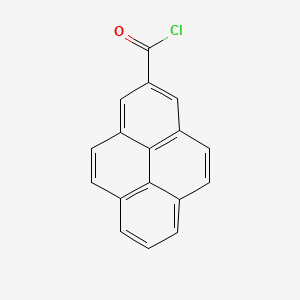

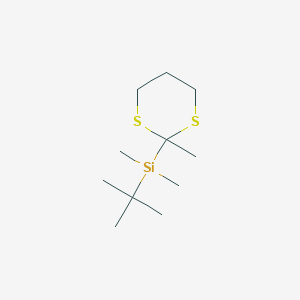
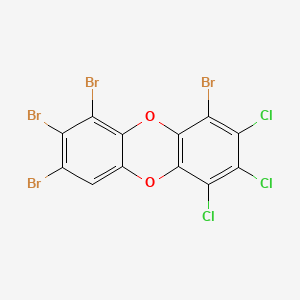
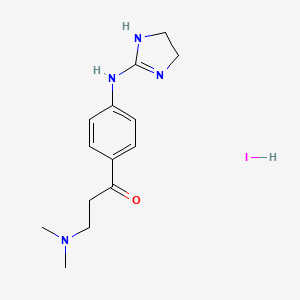
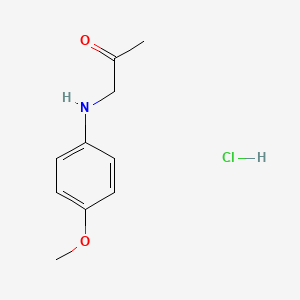
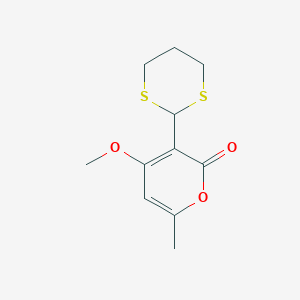

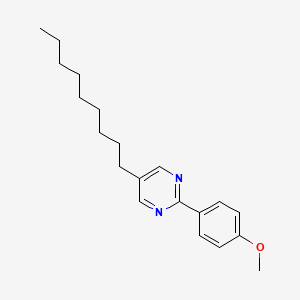


![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)
